1-(2-fluorophenyl)-N-[3-(3-methoxyphenyl)propyl]methanesulfonamide
Overview
Description
1-(2-fluorophenyl)-N-[3-(3-methoxyphenyl)propyl]methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-N-[3-(3-methoxyphenyl)propyl]methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the fluorophenyl intermediate:
Preparation of the methoxyphenyl propylamine: This intermediate is synthesized by reacting 3-methoxyphenylpropylamine with appropriate reagents.
Coupling reaction: The final step involves coupling the fluorophenyl intermediate with the methoxyphenyl propylamine in the presence of a sulfonyl chloride to form the desired methanesulfonamide compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-(2-fluorophenyl)-N-[3-(3-methoxyphenyl)propyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, amine, and substituted phenyl derivatives.
Scientific Research Applications
1-(2-fluorophenyl)-N-[3-(3-methoxyphenyl)propyl]methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-[3-(3-methoxyphenyl)propyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups contribute to its binding affinity and selectivity, while the methanesulfonamide group enhances its solubility and stability. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
1-(2-fluorophenyl)-N-[3-(3-methoxyphenyl)propyl]methanesulfonamide can be compared with other similar compounds, such as:
1-(2-fluorophenyl)-N-[3-(4-methoxyphenyl)propyl]methanesulfonamide: This compound has a similar structure but with a different position of the methoxy group, which may affect its chemical properties and biological activities.
1-(4-fluorophenyl)-N-[3-(3-methoxyphenyl)propyl]methanesulfonamide: The fluorine atom is positioned differently, leading to variations in reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[3-(3-methoxyphenyl)propyl]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S/c1-22-16-9-4-6-14(12-16)7-5-11-19-23(20,21)13-15-8-2-3-10-17(15)18/h2-4,6,8-10,12,19H,5,7,11,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKXHPVKCFKNMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCNS(=O)(=O)CC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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